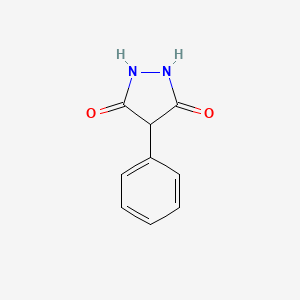

4-Phenylpyrazolidine-3,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C9H8N2O2/c12-8-7(9(13)11-10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12)(H,11,13) |

InChI Key |

LVPAFBQXTOAGDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NNC2=O |

solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylpyrazolidine 3,5 Dione and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of the 4-phenylpyrazolidine-3,5-dione core often involve condensation and cyclization reactions that have been well-established in the field of heterocyclic chemistry. These methods, while traditional, remain fundamental to the construction of this important molecular framework.

Condensation Reactions Involving Phenylhydrazine (B124118) and Malonate Derivatives

A cornerstone in the synthesis of this compound is the condensation reaction between phenylhydrazine and a suitable malonate derivative, typically diethyl malonate. This reaction provides a direct and efficient route to the desired heterocyclic ring system. The process involves the formation of a hydrazide intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazolidine-dione ring.

The reaction is generally carried out in the presence of a base, which facilitates the condensation by deprotonating the reactants and promoting the cyclization step. The choice of solvent and reaction conditions can influence the yield and purity of the final product. For instance, the condensation of diethyl malonate with phenylhydrazine in the presence of a base is a widely employed method for preparing 1-phenyl-3,5-pyrazolidinedione.

A variation of this approach involves the reaction of diethyl malonate and phenylhydrazine to form the pyrazolidine-3,5-dione (B2422599) nucleus, which can then be further derivatized at the fourth position. For example, subsequent reaction with different aromatic aldehydes can yield 4-benzylidene-pyrazolidine-3,5-diones.

| Reactant 1 | Reactant 2 | Product | Notes |

| Phenylhydrazine | Diethyl malonate | 1-Phenylpyrazolidine-3,5-dione (B12391) | A direct and common method for the synthesis of the core scaffold. |

| Phenylhydrazine | Substituted malonate derivatives | Substituted 4-phenylpyrazolidine-3,5-diones | Allows for the introduction of various substituents on the pyrazolidine (B1218672) ring. |

Cyclization Reactions with Diketones or α,β-Unsaturated Carbonyl Compounds

The pyrazolidine-3,5-dione ring can also be constructed through cyclization reactions involving diketones or α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. The Michael addition of a hydrazine to an α,β-unsaturated carbonyl compound is a standard approach for synthesizing pyrazolines, which can be precursors to pyrazolidinediones.

One notable example is the Knoevenagel condensation of 3-formylchromone with 1-phenylpyrazolidine-3,5-dione, which results in the formation of 3-[(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]chromone. This reaction highlights the reactivity of the active methylene (B1212753) group at the C4 position of the pyrazolidine-3,5-dione ring. The synthesis of pyrazole (B372694) derivatives from α,β-unsaturated carbonyl compounds has garnered significant attention due to the simplicity of the method and the high reactivity of the starting materials.

Multi-step Protocols for Scaffold Formation

In addition to single-step condensations, multi-step synthetic routes offer greater flexibility for the introduction of diverse substituents onto the this compound scaffold. These protocols often begin with more readily available starting materials and proceed through several intermediates to construct the final heterocyclic system.

One such multi-step synthesis starts from a substituted benzoic acid. The process typically involves the following sequence of reactions:

Esterification of the substituted benzoic acid.

Conversion of the resulting ester into a hydrazide.

Finally, cyclization of the hydrazide with a suitable reagent to form the pyrazolidine-3,5-dione ring.

These multi-step approaches are particularly valuable for creating a library of derivatives with varied substitution patterns, allowing for the exploration of structure-activity relationships.

Modern and Environmentally Benign Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. This trend is reflected in the synthesis of this compound and its derivatives, with the emergence of catalyst-mediated and microwave-assisted protocols.

Catalyst-Mediated Syntheses (e.g., L-Proline Catalysis)

The use of organocatalysts, such as L-proline, has been explored to facilitate the synthesis of pyrazolidinedione derivatives under milder and more environmentally friendly conditions. L-proline is an attractive catalyst due to its low cost, non-toxicity, and efficiency in promoting various organic transformations.

A study has reported the use of L-proline as a catalyst for the synthesis of 4-(2-(substituted phenyl)diazenyl)-1-phenylpyrazolidine-3,5-dione from diethyl 2-(2-(substitutedphenyl)-hydrazono)malonate and phenylhydrazine. This method offers several advantages, including high catalytic efficiency, shorter reaction times, and easy isolation of the products without the need for column chromatography. The use of L-proline as a catalyst aligns with the principles of green chemistry by providing a more sustainable alternative to traditional synthetic methods.

| Catalyst | Reactants | Product | Advantages |

| L-Proline | Diethyl 2-(2-(substitutedphenyl)-hydrazono)malonate, Phenylhydrazine | 4-(2-(substituted phenyl)diazenyl)-1-phenylpyrazolidine-3,5-dione | High efficiency, short reaction time, easy workup, environmentally benign. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific examples for the direct synthesis of this compound are not extensively detailed, the application of microwave irradiation to the synthesis of related pyrazolone (B3327878) and pyrazolo[3,4-d]pyrimidin-4-one derivatives suggests its high potential in this area.

Solid-Phase Synthesis Techniques

Solid-phase synthesis represents a significant advancement in the creation of complex molecules and libraries of derivatives by anchoring a starting material to an insoluble polymer support. This technique simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound compound of interest.

For the synthesis of pyrazolidine-3,5-dione derivatives, Merrifield resin, a chloromethylated polystyrene-divinylbenzene (DVB) polymer, is a commonly employed solid support. nih.govnih.gov The synthesis typically begins by attaching a suitable starting material to the resin. For instance, an N-protected amino acid can be anchored to the resin via an ester bond formed through the reaction of its carboxylate with the chloromethyl group on the polymer. researchgate.net

Following the attachment to the solid support, the synthesis proceeds through a series of sequential reactions, including deprotection and coupling steps, to build the heterocyclic ring. Once the desired this compound derivative is fully assembled on the resin, it is cleaved from the polymer support using a strong acid, such as trifluoroacetic acid (TFA), to yield the final product in a pure form. nih.govnih.gov This methodology is particularly advantageous for generating a library of derivatives for structure-activity relationship (SAR) studies, as the repetitive steps of the synthesis can be automated. researchgate.net

Key Features of Solid-Phase Synthesis:

Support: Merrifield resin (chloromethylated polystyrene) is a common choice. nih.gov

Attachment: The initial molecule is covalently bonded to the resin. researchgate.net

Process: Synthesis proceeds in a stepwise manner with simplified purification at each step.

Cleavage: The final product is released from the resin, often using strong acids. nih.gov

Application: Ideal for combinatorial chemistry and the generation of compound libraries.

Ultrasound-Assisted Synthesis Methods

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool that utilizes high-frequency sound waves (typically 20-100 kHz) to accelerate chemical reactions. nih.govnih.gov This technique, known as sonochemistry, enhances reaction rates and yields by the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. This collapse generates localized hot spots with transient high temperatures and pressures, leading to a significant increase in reaction speed. beilstein-journals.org

The application of ultrasound has been shown to be effective in the synthesis of pyrazolidine-3,5-dione and related pyrazoline/pyrazolone structures. nih.govresearchgate.netresearchgate.net Studies have demonstrated that ultrasound irradiation can dramatically reduce reaction times compared to conventional heating methods. For example, reactions that might take several hours or even days to complete under traditional reflux can often be finished in minutes under sonication. nih.gov This efficiency gain is a key advantage, particularly in the synthesis of pharmacologically relevant molecules. researchgate.net

Furthermore, ultrasound-assisted methods often lead to higher product yields and can be performed under milder conditions, sometimes even at room temperature in aqueous media, which aligns with the principles of sustainable chemistry. beilstein-journals.orgmdpi.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Heterocycles

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazoline Derivatives | Conventional (Reflux) | 4 hours | 76% | beilstein-journals.org |

| Synthesis of Pyrazoline Derivatives | Ultrasound Irradiation | 2 hours | 96% | beilstein-journals.org |

| Synthesis of Hydrazine Carboxamides | Conventional (Heating) | 24 hours | Not Specified | nih.gov |

| Synthesis of Hydrazine Carboxamides | Ultrasound Irradiation | 30-45 minutes | Good | nih.gov |

Considerations for Reaction Efficiency and Yield Optimization

Optimizing reaction efficiency and maximizing product yield are critical considerations in the synthesis of this compound and its derivatives. Several factors, including the choice of catalyst, solvent system, and reaction conditions, play a pivotal role in achieving these goals.

One effective strategy involves the use of catalysts to facilitate the reaction. For instance, a one-pot synthesis of pyrazolidine-3,5-dione derivatives has been accomplished with high yields (84%–96%) using a Cu(II)tyrosinase enzyme as a catalyst under mild "grindstone" conditions. Another approach utilizes Mg(II) acetylacetonate (B107027) as a catalyst in water, also resulting in high yields.

The reaction medium is another crucial parameter. While traditional organic solvents are often used, the shift towards aqueous media or solvent-free conditions is gaining traction. The use of water as a solvent not only improves the environmental profile of the synthesis but can also, in some cases, enhance reactivity and yield.

Furthermore, the energy source used to drive the reaction has a significant impact. As discussed previously, ultrasound irradiation can lead to substantially higher yields in shorter time frames compared to conventional heating. beilstein-journals.org Similarly, microwave-assisted synthesis is another technique known to accelerate reactions and improve yields. rsc.org Careful selection and combination of these parameters are essential for developing a robust and efficient synthetic protocol.

Table 2: Selected Synthetic Methods and Reported Yields for Pyrazolidine-3,5-dione Derivatives

| Method | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Grindstone Method | Cu(II)tyrosinase | Solvent-free | 84-96% | |

| Catalyzed Reaction | Mg(II) acetylacetonate | Water | High | |

| Multi-step Synthesis | Diethyl malonate reaction | Not Specified | 41% | |

| Ultrasound-Assisted | Sodium acetate-acetic acid | Aqueous solution | 83-96% | beilstein-journals.org |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and enhance safety. The synthesis of this compound is an area where these principles can be effectively applied.

A primary goal of green chemistry is the use of environmentally benign solvents. The development of synthetic routes in water is a significant step in this direction. nih.gov Water is non-toxic, non-flammable, and readily available, making it an ideal solvent alternative to volatile organic compounds (VOCs). The Mg(II) acetylacetonate-catalyzed synthesis of pyrazolidine-3,5-dione derivatives in water is a prime example of this principle in action.

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is advanced by one-pot synthesis methodologies. These procedures, which combine multiple reaction steps without isolating intermediates, reduce waste generation and the use of purification materials. The development of one-pot syntheses for pyrazolidine-3,5-diones, therefore, represents a greener and more efficient approach to their production.

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Pyrazolidine-3,5-dione Synthesis | Example |

|---|---|---|

| Safer Solvents | Using water as the reaction medium instead of volatile organic solvents. | Mg(II) catalyzed reaction in water. |

| Energy Efficiency | Employing ultrasound or microwave irradiation to reduce reaction times and energy consumption. | Ultrasound-assisted synthesis of pyrazoline derivatives. beilstein-journals.org |

| Waste Prevention | Utilizing one-pot reactions to minimize intermediate isolation and purification steps. | One-pot synthesis using Cu(II)tyrosinase. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. | Use of Mg(II) acetylacetonate or enzymatic catalysts. |

Derivatization and Structural Modification of the 4 Phenylpyrazolidine 3,5 Dione Scaffold

Substitution Reactions at the 4-Position of the Pyrazolidine (B1218672) Ring

The presence of an active methylene (B1212753) group at the 4-position of the 4-phenylpyrazolidine-3,5-dione ring makes it a prime target for various substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to diverse chemical entities with potential pharmacological applications.

Introduction of Arylidene Moieties

The condensation reaction between this compound and various aromatic aldehydes, a variant of the Knoevenagel condensation, is a common strategy to introduce arylidene moieties at the 4-position. nih.gov This reaction is typically carried out in the presence of a basic catalyst, such as piperidine, in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov The resulting 4-arylidene-1-phenylpyrazolidine-3,5-dione derivatives are valuable intermediates for further chemical transformations and have been investigated for their biological properties. osi.lv For instance, the reaction of 4-arylidene-1-phenylpyrazolidine-3,5-diones with phenylhydrazine (B124118) can lead to the cleavage of the exocyclic C=C bond, yielding 1-phenylpyrazolidine-3,5-dione (B12391) and the corresponding aryl hydrazones. osi.lv

A study on pyrazolidine-3,5-dione-based inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC) identified (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione as a potent compound. nih.gov This highlights the significance of the arylidene substituent in modulating the biological activity of the parent scaffold. nih.gov

Table 1: Examples of Synthesized 4-Arylidene-1-phenylpyrazolidine-3,5-dione Derivatives

| Aldehyde Reactant | Catalyst | Resulting Derivative |

| Aromatic Aldehydes | Piperidine | 5-Arylidene-thiazolidine-2,4-dione derivatives nih.gov |

| 3-Hydroxybenzaldehyde | Not Specified | (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione nih.gov |

Nucleophilic Substitution of Activated Methylene Groups (e.g., Enaminones)

The activated methylene group in this compound can be transformed into more reactive intermediates, such as enaminones, which are then susceptible to nucleophilic substitution. researchgate.netscielo.org.mx A key intermediate, (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione, is synthesized and serves as a precursor for a variety of derivatives. researchgate.netscielo.org.mx

The dimethylamino group in this enaminone can be readily displaced by a range of nucleophiles, leading to the formation of new enaminone derivatives in high yields. researchgate.netscielo.org.mx For example, reaction with o-aminophenol in boiling glacial acetic acid yields (4E)-4-(((2-hydroxyphenyl)amino)methylidene)-1-phenylpyrazolidine-3,5-dione. scielo.org.mx Similarly, treatment with o-aminothiophenol in boiling dioxane affords (4E)-4-(((2-mercaptophenyl)amino)methylene)-1-phenylpyrazolidine-3,5-dione. scielo.org.mx Other nucleophiles such as ethanolamine, cysteamine (B1669678) hydrochloride, piperidine, morpholine, 2-aminopyridine, and glycine (B1666218) have also been successfully employed to generate a library of enaminone derivatives. researchgate.netscielo.org.mx

Table 2: Nucleophilic Substitution Reactions of (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione

| Nucleophile | Reaction Conditions | Product |

| o-Aminophenol | Boiling glacial acetic acid | (4E)-4-(((2-hydroxyphenyl)amino)methylidene)-1-phenylpyrazolidine-3,5-dione scielo.org.mx |

| o-Aminothiophenol | Boiling dioxane | (4E)-4-(((2-mercaptophenyl)amino)methylene)-1-phenylpyrazolidine-3,5-dione scielo.org.mx |

| Ethanolamine | Boiling glacial acetic acid | 4-(((2-hydroxyethyl)amino)methylene)-1-phenylpyrazolidine-3,5-dione researchgate.net |

| Phenylhydrazine | Boiling dioxane | 3-oxo-N',2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide researchgate.netscielo.org.mx |

| Piperidine | Boiling dioxane | 4-((1-piperidyl)methylene)-1-phenylpyrazolidine-3,5-dione researchgate.net |

| Morpholine | Boiling dioxane | 4-((4-morpholinyl)methylene)-1-phenylpyrazolidine-3,5-dione researchgate.net |

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, is a fundamental reaction to introduce a halogen atom at the 4-position of the pyrazolidine ring. mt.com This reaction enhances the synthetic utility of the scaffold, as the introduced halogen can serve as a leaving group for subsequent nucleophilic substitution reactions or as a handle for cross-coupling reactions. The electronegativity of the halogen atom is a key factor driving these reactions. mt.com While specific examples of the bromination of this compound were not detailed in the provided search results, the general principles of halogenating compounds with activated methylene groups are well-established in organic chemistry.

Formation of Hydrazono- and Aminomethylene Substituted Derivatives

The synthesis of hydrazono and aminomethylene substituted derivatives represents another important modification of the this compound scaffold. For instance, (Z)-4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione and (E)-1-phenyl-4-((pyridin-2-ylamino)methylene)pyrazolidine-3,5-dione have been synthesized and structurally characterized. rsc.org

The reaction of (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with phenylhydrazine leads to the formation of 3-oxo-N',2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide. researchgate.netscielo.org.mx This demonstrates a facile route to hydrazono-like derivatives through the versatile enaminone intermediate.

Mannich Base Derivatization

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as those at the 4-position of the pyrazolidine ring. This three-component condensation reaction involves an active hydrogen-containing compound (in this case, this compound), formaldehyde, and a primary or secondary amine. The resulting Mannich bases often exhibit interesting pharmacological properties.

The synthesis of novel Mannich bases derived from 1H-benzoimidazol-2-yl methyl-2-phenylpyrazolidine-3,5-dione derivatives has been reported. nih.gov In this multi-step synthesis, Mannich bases are first prepared from 2-chloromethyl benzimidazole, formaldehyde, and a secondary amine. nih.gov These are then further reacted to incorporate the pyrazolidine-3,5-dione (B2422599) moiety. nih.gov This approach demonstrates the feasibility of creating complex molecules centered around the pyrazolidine-3,5-dione core using Mannich base chemistry.

Cycloaddition Reactions Involving 4-Phenylpyrazolidine-3,5-diones (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are powerful tools for constructing cyclic compounds. In the context of the this compound scaffold, derivatives such as 4-arylidene-1-phenylpyrazolidine-3,5-diones have been effectively utilized as dipolarophiles in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. researchgate.netwikipedia.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring, providing a regioselective and stereoselective route to complex heterocyclic systems. researchgate.netwikipedia.org

A notable example is the reaction of 4-arylidene-1-phenylpyrazolidine-3,5-diones with azomethine ylides. The azomethine ylide, serving as the 1,3-dipole, can be generated in situ from the reaction of isatin (B1672199) and an α-amino acid like L-proline. The subsequent cycloaddition with the exocyclic double bond of the 4-arylidene-pyrazolidinedione (the dipolarophile) leads to the formation of novel and complex dispiroheterocyclic systems. researchgate.net Specifically, this reaction yields dispiro[pyrazolidine-4,3'-pyrrolizidine-2',3''-indoline]-2'',3,5-triones. researchgate.net

The efficiency of this cycloaddition is influenced by the reaction conditions, particularly the choice of solvent. Research has shown that polar protic solvents tend to facilitate the reaction more effectively than non-polar or aprotic polar solvents. This is attributed to the increased stability of the polar transition states and intermediates involved in the reaction pathway in the presence of a polar solvent. researchgate.net Methanol (B129727) has been identified as a particularly effective solvent, providing high yields in a reasonable timeframe. researchgate.net

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Methanol | 10 | 83 |

| Ethanol | 10 | 76 |

| 2-propanol | 15 | 71 |

| Acetonitrile | 15 | 69 |

| Tetrahydrofuran | 20 | 60 |

| 1,4-dioxane | 20 | 52 |

Oxidation Reactions of Pyrazolidine-3,5-dione Derivatives

The pyrazolidine-3,5-dione ring is susceptible to oxidation, particularly at the C4 position. Studies have demonstrated the triethylamine-catalyzed oxidation of 1,4-disubstituted pyrazolidine-3,5-diones by air in a methanolic solution. scispace.com This reaction leads to the formation of the corresponding 4-hydroxy-substituted compounds. scispace.com

The susceptibility of the pyrazolidine-3,5-dione ring to this oxidation appears to be dependent on the nature of the substituent at the N1 position. The presence of a phenyl group at N1 is considered essential for the reaction to proceed under these conditions. scispace.com For instance, 1-phenyl-4-butylpyrazolidine-3,5-dione undergoes oxidation, whereas 4-benzylpyrazolidine-3,5-dione (lacking the N1-phenyl group) is not oxidized under the same conditions. scispace.com

The oxidation process involves the absorption of oxygen, and the reaction kinetics suggest that the formation of the 4-hydroxy compound can be followed by subsequent hydrolytic cleavage of the pyrazolidine ring. scispace.com While the primary product is the 4-hydroxy derivative, the reaction mixture may also contain byproducts resulting from this ring cleavage. scispace.com

| Compound | Reaction Conditions | Primary Product | Observations |

|---|---|---|---|

| 1-Phenyl-4-butylpyrazolidine-3,5-dione | Air, Triethylamine, Methanol | 1-Phenyl-4-butyl-4-hydroxypyrazolidine-3,5-dione | Oxygen absorption observed; yield of isolated hydroxy compound is 50-75%. |

| 1,4-Diphenylpyrazolidine-3,5-dione | Air, Triethylamine, Methanol | 1,4-Diphenyl-4-hydroxypyrazolidine-3,5-dione | Oxidation proceeds readily. |

| 4-Benzylpyrazolidine-3,5-dione | Air, Triethylamine, Methanol | No oxidation | Lack of N1-phenyl group prevents oxidation under these conditions. |

Design Principles for Analogues with Modified Molecular Features

The design of new analogues based on the this compound scaffold is guided by established structure-activity relationship (SAR) principles. These principles focus on how substitutions at different positions of the molecule influence its biological and chemical properties.

One of the most critical molecular features is the acidity of the proton at the C4 position, which is conferred by the adjacent dicarbonyl groups. The presence of this acidic proton is often essential for biological activity. Modifying or replacing this proton, for example, by creating 4,4-dialkyl derivatives, can lead to a significant loss of activity. jscimedcentral.com

Systematic variation of substituents on the phenyl rings and at the C4 position allows for the fine-tuning of the molecule's properties. Key design principles include:

Substitution on the N1-Phenyl Ring: The presence of a phenyl group at the N1 position is often crucial for activity. jscimedcentral.com

Substitution at the C4 Position: Introducing various substituents at the C4 position is a primary strategy for creating diverse analogues. For example, 4-benzylidene derivatives can be synthesized, and the properties of the final compound can be modulated by introducing substituents on this benzylidene ring.

Substitution on the C4-Benzylidene Phenyl Ring: For 4-benzylidene-pyrazolidine-3,5-dione derivatives, the electronic properties of substituents on the benzylidene phenyl ring are important. Studies have shown that introducing electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, particularly at the para position of this phenyl ring, can lead to compounds with enhanced biological activity. jscimedcentral.com A qualitative SAR has been derived for certain biological targets, indicating that specific substitutions, such as a 3-hydroxy group on the benzylidene ring, can be beneficial. nih.gov

| Position of Modification | Design Principle | Example Modification | Observed Outcome |

|---|---|---|---|

| C4-H | Maintain acidity for activity. | Replacement of H with a second alkyl group (4,4-dialkyl). | Abolishes anti-inflammatory activity. jscimedcentral.com |

| N1 Position | Phenyl substitution is often required. | Presence of an N1-phenyl group. | Essential for air oxidation reactivity scispace.com; contributes to biological activity. jscimedcentral.com |

| C4-Benzylidene Phenyl Ring (para-position) | Introduce electron-withdrawing groups to enhance activity. | Substitution with -NO₂ or -Cl. | Leads to optimum activity in some biological assays. jscimedcentral.com |

| C4-Benzylidene Phenyl Ring (meta-position) | Positional placement of polar groups can confer selectivity. | Substitution with -OH. | Identified as a potent feature for specific enzyme inhibition. nih.gov |

Computational and Theoretical Chemistry Studies of 4 Phenylpyrazolidine 3,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure, from which numerous properties can be derived. For 4-Phenylpyrazolidine-3,5-dione, these calculations can reveal key aspects of its stability and chemical reactivity.

Density Functional Theory (DFT) Studies on Electronic Properties (e.g., HOMO/LUMO Analysis)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach provides a balance between accuracy and computational cost, making it suitable for studying organic molecules. cuny.edu A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich regions, while the LUMO would be distributed over electron-deficient sites. Analysis of these orbitals helps predict how the molecule will interact with other chemical species.

Table 1: Representative Data from Frontier Molecular Orbital (FMO) Analysis This table illustrates the typical parameters obtained from a DFT-based FMO analysis. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Symbol | Definition | Significance for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Distribution

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis provides a quantitative measure of the stability arising from electron delocalization, calculated as second-order perturbation energy (E(2)). rsc.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule in three-dimensional space. nih.gov It is plotted on the molecule's electron density surface, using a color scale to denote different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen) that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms bonded to heteroatoms) that are prone to nucleophilic attack. rsc.org

An MEP map of this compound would clearly identify the reactive sites. The carbonyl oxygen atoms of the pyrazolidinedione ring are expected to be regions of high negative potential (red), making them sites for electrophilic interaction. The amine protons on the ring would correspond to regions of positive potential (blue), highlighting them as sites for nucleophilic interaction.

Intermolecular Interactions and Crystal Structure Analysis

Hirshfeld Surface Analysis for Weak Interactions

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron density contribution from the molecule is equal to that of all its neighbors. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

This analysis can be decomposed into two-dimensional "fingerprint plots," which summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. For this compound, a Hirshfeld analysis would quantify the importance of H···H, C···H, and O···H interactions in its crystal packing. rsc.org

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows an example of the kind of data generated from a Hirshfeld analysis. Specific percentage contributions for this compound are not available in the cited literature.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | > 40% | Represents interactions between hydrogen atoms on adjacent molecules. |

| C···H / H···C | ~ 20-30% | Indicates interactions between carbon and hydrogen atoms. |

| O···H / H···O | ~ 10-20% | Corresponds to hydrogen bonding and other close oxygen-hydrogen contacts. |

X-ray Single Crystal Analysis for Geometric Elucidation

X-ray single-crystal diffraction is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the geometry of its crystal lattice. mdpi.com The analysis also determines the crystal system, space group, and unit cell dimensions, which describe the symmetry and repeating pattern of the crystal structure.

While the synthesis of various pyrazolidinedione derivatives and their characterization by X-ray crystallography have been reported, specific and complete crystallographic data for the parent this compound molecule is not detailed in the available literature. researchgate.netmdpi.com Such an analysis would provide the foundational experimental data needed to validate and compare the results from the theoretical and computational studies described above. nih.gov

Table 3: Key Parameters from a Single-Crystal X-ray Diffraction Study This table lists the essential crystallographic data obtained from an X-ray analysis. This information could not be located for this compound in the cited sources.

| Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the molecule. |

| Formula Weight | The mass of one mole of the compound. |

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| a, b, c (Å) | The dimensions of the unit cell edges. |

| α, β, γ (°) | The angles between the unit cell edges. |

| Volume (ų) | The volume of the unit cell. |

Molecular Modeling and Energy Minimization (e.g., Heat of Formation)

Molecular modeling of this compound and its derivatives is instrumental in understanding their three-dimensional structure and energetic properties. Techniques such as Density Functional Theory (DFT) are employed to perform these calculations, offering a theoretical lens through which to view molecular behavior.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis, are often carried out on the optimized geometry. NBO analysis provides information about charge distribution and intramolecular interactions, while FMO analysis helps in understanding the chemical reactivity of the molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in studies of other pyrazolidine-3,5-dione (B2422599) derivatives, these analyses have been used to explore regions susceptible to nucleophilic and electrophilic attacks and to investigate stabilization energies rsc.org.

Table 1: Computational Chemistry Methods Applied to Pyrazolidine-3,5-dione Derivatives

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, theoretical vibrational frequencies. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and stabilization energies. | rsc.org |

| Frontier Molecular Orbital (FMO) Analysis | Understanding chemical reactivity (HOMO-LUMO gap). | rsc.org |

Conformational Analysis and Tautomerism Investigations

The pyrazolidine-3,5-dione ring system can exist in different tautomeric forms, primarily the diketo and keto-enol forms. The presence and stability of these tautomers are influenced by substituents on the ring and the surrounding environment (e.g., solvent).

Infrared spectroscopy studies on N-substituted pyrazolidine-3,5-diones have indicated that the diketo tautomer is the predominant form, both in the solid state and in chloroform (B151607) solution publish.csiro.au. This is in contrast to findings from ultraviolet spectroscopy on the same compounds in methanol (B129727) and cyclohexane, which suggested the keto-iminol form to be favored publish.csiro.au. This highlights the influence of the analytical method and the solvent on the observed tautomeric equilibrium.

The potential tautomers of this compound include the diketo form, and two possible keto-enol forms where one of the carbonyl groups is enolized. The phenyl substituent at the 4-position can influence the stability of these tautomers through steric and electronic effects.

Computational methods, particularly DFT, are powerful tools for investigating the relative stabilities of different tautomers. For example, in a study on related pyrazolone (B3327878) derivatives, DFT calculations were used to evaluate the keto-enol tautomerism by calculating thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) nih.gov. These calculations help in predicting the equilibrium constants (Keq) and the percentage of each tautomer at a given temperature nih.gov. Such computational approaches could be applied to this compound to determine the favored tautomeric form in different environments.

Table 2: Predominant Tautomeric Forms of Pyrazolidine-3,5-diones in Different Conditions

| Compound Type | Condition | Predominant Tautomer | Analytical Method | Reference |

|---|---|---|---|---|

| N-substituted pyrazolidine-3,5-diones | Solid state | Diketo | Infrared Spectroscopy | publish.csiro.au |

| N-substituted pyrazolidine-3,5-diones | Chloroform solution | Diketo | Infrared Spectroscopy | publish.csiro.au |

Conformational analysis of the this compound molecule would involve determining the preferred orientation of the phenyl group relative to the pyrazolidine (B1218672) ring. This would be influenced by the steric hindrance between the phenyl group and the carbonyl groups of the ring. Molecular modeling techniques can be used to calculate the energy of different conformations and identify the most stable arrangement.

Mechanistic Investigations of 4 Phenylpyrazolidine 3,5 Dione and Its Analogues

Investigations into Biological Interaction Mechanisms (Pre-clinical Context)

Receptor Modulation Studies (e.g., PPARγ, Farnesoid X receptor)

Investigations into the mechanisms of action for 4-phenylpyrazolidine-3,5-dione and its analogues have revealed significant interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Farnesoid X Receptor (FXR). nih.gov These receptors are crucial regulators of metabolism and inflammation, positioning pyrazolidinedione derivatives as compounds of significant pharmacological interest.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Modulation

PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis, glucose homeostasis, and the regulation of inflammatory responses. jscimedcentral.com Analogues of this compound, specifically those incorporating a thiazolidinedione head group, have been identified as potent modulators of PPARγ. The binding of these ligands to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in metabolic and anti-inflammatory pathways.

In vitro studies using PPARγ transactivation assays have quantified the activity of these compounds. For instance, a series of pyrazole-based 2,4-thiazolidinedione (B21345) derivatives were screened for their ability to activate PPARγ. Several compounds demonstrated significant transactivation, with the most potent examples showing activity comparable to, though less than, the reference drugs rosiglitazone (B1679542) and pioglitazone. jscimedcentral.com The most active compound from this series, 5o, not only showed 52.06% PPARγ transactivation but also elevated PPARγ gene expression by 2.35-fold in cellular models. jscimedcentral.com

Table 1: PPARγ Transactivation Activity of Selected Pyrazole-Thiazolidinedione Analogues

| Compound | PPARγ Transactivation (%) | Reference Drug | Reference Transactivation (%) |

|---|---|---|---|

| Analogue 5o | 52.06 | Rosiglitazone | 85.30 |

| Analogue 5n | 51.30 | Pioglitazone | 65.22 |

| Analogue 5a | 48.65 | ||

| Analogue 5i | 43.13 | ||

| Analogue 5b | 40.36 |

Data sourced from a study on pyrazole-based 2,4-thiazolidinedione derivatives, showing their percentage of PPARγ transactivation in comparison to reference drugs. jscimedcentral.com

Farnesoid X Receptor (FXR) Modulation

The Farnesoid X Receptor (FXR) is another nuclear receptor that serves as a primary sensor for bile acids, playing a central role in regulating their synthesis and enterohepatic circulation, as well as influencing lipid and glucose metabolism. Through virtual screening and subsequent biological evaluation, a novel series of pyrazolidine-3,5-dione (B2422599) derivatives has been identified as potent non-steroidal agonists of FXR. nih.gov

A cell-based luciferase transactivation assay was used to evaluate the agonistic activity of these compounds against FXR. The results demonstrated that the pyrazolidine-3,5-dione scaffold is a viable starting point for developing FXR modulators. Many of the synthesized derivatives displayed significant agonistic potencies, with ten compounds exhibiting lower EC₅₀ values—indicating higher potency—than the natural FXR ligand chenodeoxycholic acid (CDCA). nih.gov This suggests that these analogues effectively activate the receptor and could influence the expression of FXR target genes.

Table 2: FXR Agonistic Activity of Selected Pyrazolidine-3,5-dione Derivatives

| Compound | FXR Agonistic Activity (EC₅₀ in µM) |

|---|---|

| Derivative 1a | 10.3 |

| Derivative 1d | 9.1 |

| Derivative 1f | 8.5 |

| Derivative 1j | 9.8 |

| Derivative 1n | 7.7 |

| Derivative 1t | 10.5 |

| Derivative 5b | 6.9 |

| Derivative 7 | 5.4 |

| CDCA (Reference) | 15.2 |

Data from a cell-based luciferase transactivation assay showing the half-maximal effective concentration (EC₅₀) of pyrazolidine-3,5-dione derivatives as FXR agonists compared to the reference compound CDCA. nih.gov

Elucidation of Molecular Pathways in Cellular Models

The modulation of receptors like PPARγ by this compound analogues initiates a cascade of downstream molecular events within the cell. Research on related compounds has begun to elucidate these pathways, particularly those linked to inflammation and cell signaling, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies on pyrazole-containing analogues have demonstrated an ability to suppress the activation of NF-κB. This inhibitory effect is often linked to the activation of PPARγ. nih.gov For example, one novel pyrazole-containing indolizine (B1195054) derivative was found to protect against colitis in a preclinical model by suppressing NF-κB activation through a PPARγ-dependent mechanism. nih.gov Similarly, various thiazolidinone derivatives, which are structurally related to some pyrazolidinedione analogues, have been shown to inhibit the expression and activity of NF-κB in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. researchgate.netumsha.ac.ir This suggests that a key anti-inflammatory mechanism of pyrazolidinedione compounds is the negative regulation of the NF-κB signaling cascade.

MAPK Signaling Pathway

Pre Clinical Biological Research and Structure Activity Relationship Sar Studies

In Vitro and In Vivo (Non-human) Biological Activity Screening

The 4-phenylpyrazolidine-3,5-dione nucleus is a versatile pharmacophore that has been extensively modified to explore a wide range of biological activities. Preclinical studies, both in laboratory settings (in vitro) and in animal models (in vivo), have demonstrated the potential of these derivatives across several therapeutic areas.

Derivatives of pyrazolidine-3,5-dione (B2422599) have been a focal point of antimicrobial research, showing varied levels of efficacy against a spectrum of bacteria and fungi.

Antibacterial and Antifungal Activity: A novel series of 1-(2-methyl-4-oxo-1,4-dihydro quinoline-6-carbonyl)-2-(substituted phenyl)-pyrazolidine-3,5-diones demonstrated mild to moderate activity when tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Escherichia coli, and fungi like Candida albicans and Aspergillus niger. In another study, a series of pyrazolidine-3,5-dione derivatives synthesized from 4-substituted benzoic acid were evaluated for their antibacterial properties. One of the most active compounds, RS-4, which incorporates a chloro group on the phenyl ring, showed notable zones of inhibition against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Proteus mirabilis. Similarly, certain novel pyrazolidine-3,5-dione derivatives have shown potent activity; for instance, compound 4d was found to be more active than the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, and compound 2b exhibited higher activity than clotrimazole (B1669251) against Candida albicans.

| Compound Series/Derivative | Test Organisms | Observed Activity | Reference |

|---|---|---|---|

| 1-(2-methyl-4-oxo-1,4-dihydro quinoline-6-carbonyl)-2-(substituted phenyl)-pyrazolidine-3,5-diones | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Mild to moderate antibacterial and antifungal activity. | eurekaselect.combenthamdirect.comresearchgate.net |

| Compound RS-4 (contains a p-chloro phenyl group) | S. aureus, B. subtilis, P. aeruginosa, P. mirabilis | Appreciable zones of inhibition (10-12 mm at 70 μg/mL). | |

| Compound 4d | Staphylococcus aureus | Higher activity (MIC 0.5 μg/mL) than ciprofloxacin. | |

| Compound 2b | Candida albicans | Higher activity (MIC 0.5 μg/mL) than clotrimazole. |

Antitubercular Activity: Research into the antitubercular potential of related pyrazole (B372694) structures has shown promise. While direct studies on this compound are less common, N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamide derivatives have been evaluated for their potential against mycobacterial strains. One derivative, designated R8, showed significant therapeutic potential against virulent strains of Mycobacterium bovis and Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) ranging from 7.8 to 15.6 μg/ml. This suggests that the broader pyrazolidine-dione scaffold is a candidate for developing new antitubercular agents.

The pyrazolidine-3,5-dione core is historically associated with anti-inflammatory drugs like Phenylbutazone. Modern research continues to explore new derivatives for improved anti-inflammatory and pain-reducing (antinociceptive) effects.

Anti-inflammatory Activity: The anti-inflammatory potential of newly synthesized pyrazolidine-3,5-dione derivatives is frequently assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation. In one study, a series of mannich bases, specifically 1-(1-((dimethylamino) methyl)-2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione, were synthesized and evaluated, showing anti-inflammatory potential. Another investigation into substituted pyrazolidine-3,5-dione derivatives also confirmed significant anti-inflammatory activity in the same model. Compounds RS-6, RS-9, and RS-10 were identified as the most active in this series.

Antinociceptive Activity: The analgesic properties of these compounds are often evaluated through methods like the hot plate test, which measures response to thermal pain, and the acetic acid-induced writhing test, which assesses visceral pain. Studies on pyrazoline-5-one and pyrazolidine-3,5-dione derivatives have long established their analgesic activity. More recent work on 1-(1-((dimethylamino) methyl)-2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione derivatives confirmed their analgesic potential using both the hot plate and writhing methods.

| Compound Series/Derivative | Animal Model / Test Method | Observed Activity | Reference |

|---|---|---|---|

| 1-(1-((dimethylamino) methyl)-2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione | Carrageenan-induced rat paw edema | Demonstrated anti-inflammatory potential. | researchgate.net |

| Substituted pyrazolidine-3,5-diones (RS-6, RS-9, RS-10) | Carrageenan-induced paw edema | Found to be the most active with significant anti-inflammatory effects. | |

| 1-(1-((dimethylamino) methyl)-2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione | Hot plate and acetic acid-induced writhing tests | Demonstrated analgesic potential. | researchgate.net |

| General pyrazolidine-3,5-dione derivatives | General analgesic screening | Established antiphlogistic and analgesic activity. | nih.gov |

The cytotoxic effects of pyrazolidine-3,5-dione derivatives against cancer cells have been an area of growing interest. Studies have specifically investigated their impact on human breast adenocarcinoma cell lines.

Research on the MCF-7 breast cancer cell line showed that both pyrazolidine-3,5-dione and 1-phenylpyrazolidine-3,5-dione (B12391) could induce significant cell death. eurekaselect.combenthamdirect.comresearchgate.net Treatment with a 20 μM dose of either compound led to a significant decrease in the number of viable cells. benthamdirect.comresearchgate.net At a concentration of 40 μM, these compounds caused approximately 50% cell death after 24 hours of treatment, effectively halving the cancer cell population compared to untreated controls. eurekaselect.combenthamdirect.comresearchgate.net Another study highlighted a specific pyrazolidine-3,5-dione derivative, designated as compound 6c, which exhibited an LD50 of 19.1 µg/mL against the MCF-7 cell line, indicating potent anticancer activity. researchgate.net

| Compound | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazolidine-3,5-dione | MCF-7 | 20 μM | Significant decrease in cell number. | benthamdirect.comresearchgate.net |

| Pyrazolidine-3,5-dione | MCF-7 | 40 μM | ~50% cell death after 24 hours. | eurekaselect.combenthamdirect.comresearchgate.net |

| 1-Phenylpyrazolidine-3,5-dione | MCF-7 | 20 μM | Significant decrease in cell number. | benthamdirect.comresearchgate.net |

| 1-Phenylpyrazolidine-3,5-dione | MCF-7 | 40 μM | ~50% cell death after 24 hours. | eurekaselect.combenthamdirect.comresearchgate.net |

| Compound 6c | MCF-7 | 19.1 µg/mL (LD50) | Potent anticancer activity. | researchgate.net |

Beyond pharmaceutical applications, the pyrazolidine-3,5-dione structure has been explored for its utility in agriculture. A patent describes 4-aryl-4-substituted pyrazolidine-3,5-dione derivatives as active ingredients in acaricides, insecticides, and herbicides. google.com This indicates that the biological activity of this chemical class extends to pest and weed control, highlighting its versatility. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of pyrazolidine-3,5-dione derivatives and their biological activity is essential for designing more potent and specific agents.

SAR studies have provided valuable insights into how different functional groups attached to the pyrazolidine-dione ring affect its pharmacological properties.

For anti-inflammatory and antibacterial activities, it has been shown that substitutions on the phenyl ring play a critical role. The presence of nitro and chloro groups, particularly at the para position of the phenyl ring, appears to produce optimal activity.

In the context of anti-inflammatory action related to f-Met-Leu-Phe receptor binding, the potency of 3,5-pyrazolidinedione drugs was not correlated to their acidity (pKa) but rather to their lipophilicity, as measured by their octanol-buffer partition coefficients. nih.gov This suggests that the ability of the molecule to partition into lipid environments is a key determinant of its activity in this specific mechanism. nih.gov The most potent antagonist identified in this study was 1,2-diphenyl-4-(3-(1-naphthyl)-propyl)-3,5-pyrazolidinedione (DPN), highlighting the importance of bulky, lipophilic substituents at the 4-position for this particular biological target. nih.gov These findings collectively underscore that the strategic placement of various substituents can significantly enhance or modify the biological profile of the this compound scaffold.

Identification of Key Pharmacophoric Features for Biological Response

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional arrangement of chemical features, known as a pharmacophore. These features enable the molecule to interact with specific biological targets, leading to a therapeutic effect. Through extensive structure-activity relationship (SAR) studies and computational modeling, key pharmacophoric features have been identified that are crucial for the biological response of this class of compounds.

The fundamental pharmacophore for many biologically active pyrazolidinedione derivatives can be characterized by a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The pyrazolidine-3,5-dione ring itself is a critical component, with the two carbonyl groups acting as hydrogen bond acceptors and the N-H groups capable of acting as hydrogen bond donors. The phenyl ring attached at the 4-position provides a significant hydrophobic and aromatic feature, which is often involved in π-π stacking or hydrophobic interactions within the binding site of a target protein.

For instance, in a study focused on identifying selective inhibitors for the phosphodiesterase 4 (PDE4) enzyme, a five-point pharmacophore model was developed for analogous pyrazolone (B3327878) structures. This model, designated AHHRR, highlighted the importance of one hydrogen bond acceptor, two hydrophobic sites, and two aromatic rings for potent inhibitory activity nih.gov. While not directly studying this compound, this provides a valuable framework for understanding the likely pharmacophoric requirements.

Similarly, research on isothiazolidinedione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) led to the development of a six-point pharmacophore model. This model emphasized the necessity of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor for effective inhibition researchgate.net. This again underscores the common pharmacophoric elements shared among related heterocyclic dione (B5365651) structures.

Based on these analogous studies and SAR findings for this compound derivatives, a generalized pharmacophore model can be proposed. The key features are summarized in the table below.

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |

| Hydrogen Bond Acceptor | Carbonyl groups (C=O) at positions 3 and 5 | Hydrogen bonding |

| Hydrogen Bond Donor | Amide groups (N-H) at positions 1 and 2 | Hydrogen bonding |

| Aromatic/Hydrophobic Region | Phenyl ring at position 4 | π-π stacking, hydrophobic interactions |

The nature and position of substituents on the phenyl ring can further modulate the biological activity by influencing the electronic and steric properties of the molecule, thus refining the interaction with the biological target.

In Silico Screening for Biological Potential

In silico screening, also known as virtual screening, has emerged as a powerful tool in drug discovery to identify promising lead compounds from large chemical libraries by computationally simulating their interaction with a biological target. The this compound scaffold has been the subject of several in silico screening campaigns, which have successfully predicted its potential for a diverse range of biological activities.

One notable application of virtual screening led to the discovery of pyrazolidine-3,5-dione derivatives as a new class of inhibitors for phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway of many common weeds. By screening a virtual library of compounds, researchers identified molecules with the pyrazolidine-3,5-dione core that were predicted to bind to the active site of PEPC. Subsequent in vitro testing confirmed that these compounds indeed inhibited the enzyme, highlighting the predictive power of the in silico approach nih.gov.

Another successful example of in silico screening involved the identification of pyrazolidine-3,5-dione derivatives as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes. A virtual screening protocol, including molecular docking simulations, was employed to assess the binding affinity of a library of pyrazolidine-3,5-dione analogs to the PPARγ ligand-binding domain. The results of this computational study identified several promising candidates that were predicted to act as agonists researchgate.net.

These examples demonstrate the utility of in silico screening in exploring the biological potential of the this compound scaffold against a variety of biological targets. The general workflow for such studies and the outcomes are summarized in the table below.

| Biological Target | In Silico Method | Key Findings |

| Phosphoenolpyruvate Carboxylase (PEPC) | Virtual Screening, Molecular Docking | Identification of pyrazolidine-3,5-diones as a novel class of PEPC inhibitors. nih.gov |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Virtual Screening, Molecular Docking | Prediction of pyrazolidine-3,5-dione derivatives as potential PPARγ agonists. researchgate.net |

The insights gained from in silico screening not only accelerate the discovery of new biological activities for existing chemical scaffolds but also guide the design and synthesis of more potent and selective analogs.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-Phenylpyrazolidine-3,5-dione by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of pyrazolidine-3,5-dione (B2422599) derivatives shows characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. For the this compound structure, the key functional groups include the aromatic C-H bonds of the phenyl group, the N-H bonds of the pyrazolidine (B1218672) ring, and the two carbonyl (C=O) groups.

General characteristic absorption peaks for substituted pyrazolidine-3,5-diones are summarized in the table below. These values provide an expected range for the absorption bands in this compound. jscimedcentral.comjscimedcentral.com The stretching vibrations of the carbonyl groups are typically observed in the region of 1700-1705 cm⁻¹. The N-H stretching vibrations usually appear as broad bands in the range of 3100-3250 cm⁻¹. The aromatic C-H stretching is expected around 3062 cm⁻¹, while aromatic C=C stretching vibrations are found at approximately 1460-1618 cm⁻¹. jscimedcentral.comjscimedcentral.com

Table 1: Characteristic IR Absorption Bands for Pyrazolidine-3,5-dione Derivatives

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~ 3062 |

| N-H | Stretch | 3100 - 3250 |

| C=O (Carbonyl) | Stretch | 1700 - 1705 |

| Aromatic C=C | Stretch | 1460 - 1618 |

This data is based on substituted pyrazolidine-3,5-dione derivatives and represents the expected regions for this compound. jscimedcentral.comjscimedcentral.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the phenyl group would typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton at the C4 position of the pyrazolidine ring would give a characteristic signal, and the N-H protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For substituted pyrazolidine-3,5-diones, the carbonyl carbons of the pyrazolidine-3,5-dione nucleus are typically observed in the range of δ 165.5–170.3 ppm. jscimedcentral.com The carbons of the phenyl ring are expected to resonate in the aromatic region, generally between δ 128.3 to 140.8 ppm. jscimedcentral.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| Carbonyl (C=O) | 165.5 - 170.3 |

This data is based on the analysis of various substituted pyrazolidine-3,5-dione derivatives. jscimedcentral.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₈N₂O₂), the calculated molecular weight is approximately 176.17 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 176. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the pyrazolidine ring or the loss of the phenyl group. Analysis of GC-MS data for this compound shows significant peaks at m/z values of 176, 129, and 118. nih.gov The peak at m/z 176 corresponds to the molecular ion. The other fragments likely result from characteristic cleavages of the molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 176 | Molecular Ion [M]⁺ |

| 129 | Fragment |

Data sourced from the PubChem database for compound CID 600567. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized this compound and for assessing its purity.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. A suitable solvent system (eluent) is chosen to achieve good separation between the product and any starting materials or byproducts. The components are visualized on the TLC plate, typically using UV light.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the standard method. A stationary phase, such as silica (B1680970) gel, is packed into a column, and the crude product is loaded onto the top. The eluent is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (often by TLC) to isolate the pure compound. The choice of solvent system is critical for effective separation and is often determined by preliminary TLC experiments.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula of the synthesized molecule. For this compound, the molecular formula is C₉H₈N₂O₂.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound.

**Table 4: Theoretical Elemental Composition of this compound (C₉H₈N₂O₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 61.36 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.58 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.90 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.16 |

| Total | | | | 176.19 | 100.00 |

Microscopic Techniques for Surface Analysis (e.g., Scanning Electron Microscopy)nih.gov

Scanning Electron Microscopy (SEM) is a powerful microscopic technique utilized for the high-resolution imaging of surfaces. In the context of this compound and its derivatives, SEM provides valuable insights into the solid-state morphology, including crystal shape, size distribution, and surface topography. This information is crucial for understanding the physicochemical properties of the compound, such as its dissolution rate and bioavailability, which are influenced by the surface area of the particles.

The principle of SEM involves scanning a focused beam of electrons across the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. These signals are collected by detectors to generate a detailed image of the sample's surface.

In the analysis of crystalline powders of pyrazolidinedione derivatives, such as the closely related compound Phenylbutazone, SEM has been employed to characterize different polymorphic forms. For instance, recrystallization of Phenylbutazone under varying conditions of spray-drying resulted in distinct crystalline forms, each with a unique morphology observable by SEM. The technique can reveal well-defined crystal habits, such as prismatic or needle-like structures, as well as agglomerates of smaller particles. The magnification capabilities of SEM allow for the examination of surface features at the sub-micron level, providing a comprehensive understanding of the material's particulate properties.

While specific SEM studies on this compound are not extensively documented in publicly available literature, the typical data obtained from such an analysis would include qualitative descriptions of the particle morphology and quantitative measurements of particle size. The following table represents the type of data that would be generated in a morphological analysis of a crystalline powder of this compound.

| Parameter | Description | Measurement Range (Hypothetical) |

|---|---|---|

| Crystal Habit | The characteristic external shape of individual crystals. | Prismatic, acicular (needle-like), or tabular (plate-like). |

| Particle Size Distribution | The range and distribution of particle sizes within the sample. | 1 - 50 µm |

| Surface Topography | The fine-scale features on the surface of the particles. | Smooth, stepped, or irregular with visible striations. |

| Aggregation/Agglomeration | The extent to which individual crystals are clustered together. | Observed as loose aggregates or tightly bound agglomerates. |

The insights gained from SEM analysis are complementary to other analytical techniques such as X-ray powder diffractometry, which provides information about the internal crystal structure. Together, these methods offer a complete picture of the solid-state properties of this compound, which is essential for quality control in pharmaceutical applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 4-Phenylpyrazolidine-3,5-dione and its analogs is increasingly geared towards the adoption of green and sustainable chemistry principles. Current research on related heterocyclic compounds highlights a trend towards methodologies that are not only efficient but also environmentally benign. Future efforts will likely focus on one-pot, multi-component reactions that maximize atom economy and reduce waste. The use of water as a solvent and the development of catalyst-free or recyclable catalyst systems are expected to become more prevalent, making the synthesis process more economical and sustainable. These advanced synthetic strategies aim to provide rapid access to diverse libraries of pyrazolidinedione derivatives.

Exploration of Unconventional Derivatization Strategies for Enhanced Diversity

Beyond traditional synthesis, future research will explore innovative derivatization strategies to expand the chemical diversity and functional applications of the this compound core. A significant area of interest is the use of this scaffold in bioconjugation, where its derivatives can be selectively attached to biomolecules like proteins. For instance, analogs such as 4-substituted-1,2,4-triazoline-3,5-diones have demonstrated high chemoselectivity for tyrosine residues, presenting a promising avenue for developing novel molecular probes and targeted therapeutics. mdpi.com Furthermore, the development of isotopically labeled or fluorescent tags based on this scaffold will facilitate advanced analytical studies, including structural elucidation and tracking in biological systems. researchgate.net Derivatization can also enhance performance in analytical techniques; for example, specific derivatives have been shown to significantly increase sensitivity in liquid chromatography-mass spectrometry (LC/MS) assays. nih.gov

Advanced Computational Modeling and Simulation for Predictive Research

Computational chemistry is set to play a pivotal role in accelerating research on this compound derivatives. Advanced computational modeling and simulation offer powerful tools for predicting the biological activity and physicochemical properties of novel compounds, thereby guiding synthetic efforts. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are becoming integral to the drug discovery process. researchgate.net As demonstrated with related pyrazolidinedione scaffolds, molecular modeling can successfully identify and optimize compounds for specific biological targets, such as the Farnesoid X receptor (FXR). nih.gov These in silico methods allow for the high-throughput screening of virtual libraries, saving time and resources while providing deep insights into molecular interactions.

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

| QSAR | Predicts biological activity based on chemical structure. | Can be used to forecast the therapeutic potential of new derivatives. |

| Molecular Docking | Simulates the binding of a molecule to a target receptor. | Helps in identifying potential biological targets and understanding binding mechanisms. researchgate.netnih.gov |

| DFT Calculations | Optimizes molecular structures and calculates electronic properties. | Provides accurate structural information for use in other modeling studies. researchgate.net |

Deeper Elucidation of Mechanistic Pathways at the Molecular Level

A fundamental aspect of future research will be to gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound and the molecular mechanisms underlying its biological effects. Mechanistic studies are crucial for optimizing synthetic procedures and for designing derivatives with improved efficacy and selectivity. researchgate.net For therapeutic applications, elucidating the precise interactions between pyrazolidinedione derivatives and their biological targets is a key objective. This involves a combination of structural biology techniques, kinetic studies, and structure-activity relationship (SAR) analyses to map out the binding modes and functional consequences of these interactions at the molecular level. bohrium.com

Expanding Pre-clinical Bioactivity Spectrum and De Novo Target Identification

While the anti-inflammatory properties of some pyrazolidinedione derivatives are known, a major future direction is to broaden the scope of their pre-clinical bioactivity. Virtual and high-throughput screening campaigns are powerful strategies for identifying novel therapeutic applications. A significant breakthrough in this area has been the identification of a pyrazolidine-3,5-dione-based scaffold as a potent agonist of the Farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.gov This discovery, accomplished through virtual screening, opens up a new therapeutic avenue for this class of compounds in metabolic diseases. nih.gov Future research will continue to leverage these screening techniques to identify new protein targets and explore the potential of this compound derivatives in diverse disease areas, including cancer and infectious diseases.

| Research Area | Objective | Key Findings & Future Potential |

| Virtual Screening | To identify new biological targets for the pyrazolidinedione scaffold. | Successfully identified the scaffold as an agonist for the Farnesoid X receptor (FXR), suggesting potential in metabolic diseases. nih.gov |

| Enzyme Inhibition | To discover novel inhibitors for therapeutic targets. | Related azole derivatives have shown promise as inhibitors of enzymes like ketol-acid reductoisomerase. researchgate.net |

| Bioactivity Expansion | To explore the therapeutic potential beyond known activities. | Systematic screening can uncover unexpected activities in various disease models. |

Integration with Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Design, AI-driven molecular design)

Q & A

Basic: What are the standard synthetic routes for 4-phenylpyrazolidine-3,5-dione?

Methodological Answer:

this compound is typically synthesized via cyclocondensation of phenylhydrazine with malonic acid derivatives. A common approach involves refluxing phenylhydrazine with diethyl malonate in chloroform under acidic conditions (e.g., POCl₃) to yield the core pyrazolidinedione structure . Alternative routes include using substituted benzaldehyde derivatives (e.g., 4-chloro- or 4-nitrobenzaldehyde) in glacial acetic acid to form 4-arylidene derivatives via Knoevenagel condensation . Key reagents and conditions:

- Catalysts/Reagents: POCl₃, glacial acetic acid, aromatic aldehydes.

- Solvents: Chloroform, ethanol.

- Monitoring: Reaction progress tracked via TLC .

Advanced: How can regioselectivity be controlled during the synthesis of 4-arylidene-1-phenylpyrazolidine-3,5-dione derivatives?

Methodological Answer:

Regioselectivity in arylidene derivative formation depends on electronic and steric effects of substituents on the aromatic aldehyde. For example:

- Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity at the carbonyl carbon, favoring spirocyclic adducts when reacted with oxidizing agents like MMPP (magnesium monoperoxyphthalate) .

- Steric hindrance from bulky substituents (e.g., 3,4-dimethylphenyl) directs condensation to the para position of the benzylidene moiety .

Key Experimental Design: - Use piperidine as a base in ethanol to promote enolate formation and regioselective arylidene addition .

- Optimize reaction time (e.g., 24-hour reflux for complete conversion) and stoichiometry (1:1 aldehyde-to-pyrazolidinedione ratio) .

Basic: What analytical techniques are used to confirm the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Characteristic signals include:

- Deshielded carbonyl carbons at δ ~165–170 ppm.

- Aromatic proton resonances (δ 7.2–8.1 ppm) and pyrazolidine ring protons (δ 3.5–4.5 ppm) .